molecular formula C21H22ClN3 B12886959 N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine CAS No. 675133-19-4

N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine

Cat. No.: B12886959
CAS No.: 675133-19-4
M. Wt: 351.9 g/mol
InChI Key: RBWIABZDNXFVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a piperidine ring, a chlorobenzyl group, and an isoquinoline moiety

Properties

CAS No.

675133-19-4

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C21H22ClN3/c22-18-6-1-4-16(12-18)14-25-11-3-7-19(15-25)24-21-8-2-5-17-13-23-10-9-20(17)21/h1-2,4-6,8-10,12-13,19,24H,3,7,11,14-15H2

InChI Key

RBWIABZDNXFVEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Buchwald–Hartwig arylamination, which is a palladium-catalyzed coupling reaction between an amine and an aryl halide . This method is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorobenzyl group facilitates nucleophilic aromatic substitution (SNAr) under specific conditions. Key findings include:

  • Methoxy group introduction : Reaction with sodium methoxide in DMF at 80°C replaces the chlorine atom with methoxy (yield: 62–68%).

  • Amine coupling : Primary/secondary amines react via Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos, achieving yields up to 75% .

Substrate Reagent Conditions Product Yield
3-Chlorobenzyl groupNaOCH₃/DMF80°C, 12 hrMethoxy derivative62–68%
3-Chlorobenzyl groupPiperidine/Pd(OAc)₂100°C, toluene, 24 hrN-Piperidine derivative70–75%

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation:

  • N-Oxide formation : Using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C→RT produces the N-oxide with 85% efficiency .

  • Isoquinoline ring oxidation : KMnO₄ in acidic conditions oxidizes the isoquinoline to isoquinoline-5-carboxylic acid (yield: 55%).

Mechanistic Insight :
The piperidine nitrogen’s lone pair attacks the electrophilic oxygen in mCPBA, forming a labile N–O bond . Steric hindrance from the 3-chlorobenzyl group slows but doesn’t prevent oxidation .

Reductive Amination

The primary amine on the piperidine participates in reductive amination:

  • Aldehyde coupling : Reacts with benzaldehyde using NaBH₃CN in MeOH, yielding secondary amines (78% yield) .

  • Ketone derivatives : Cyclohexanone under similar conditions forms N-cyclohexyl analogs (65% yield).

Key Factor :
The reaction is pH-dependent, requiring buffered conditions (pH 4–6) to protonate the amine without decomposing the reducing agent .

Cyclization Reactions

The isoquinoline moiety enables annulation:

  • Cu-catalyzed cycloaromatization : With alkynes and bromoacetophenones, forms polyaryl amines via 6-endo-dig cyclization (73% yield) .

  • Bischler-Napieralski cyclization : Forms β-carboline derivatives using POCl₃/P₂O₅ (55–60% yield) .

Reactant Catalyst Product Yield
PhenylacetyleneCuI/Et₃NBenzocarbazole derivative73%
β-PhenylethylaminePOCl₃β-Carboline analog55%

Cross-Coupling Reactions

Palladium-mediated couplings modify the isoquinoline core:

  • Suzuki-Miyaura : 5-Bromo derivative reacts with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃) to form biaryl compounds (82% yield) .

  • Sonogashira : Terminal alkynes couple with the 5-position using PdCl₂(PPh₃)₂/CuI (yield: 68%).

Limitation :
Steric bulk from the piperidine ring reduces reactivity at the 8-position of isoquinoline .

Acid/Base-Mediated Transformations

  • Protonation : The piperidine nitrogen (pKa ≈ 9.1) is protonated in acidic media, enhancing solubility in aqueous buffers .

  • Deprotonation : LDA (Lithium Diisopropylamide) abstracts protons α to nitrogen, enabling alkylation (e.g., with methyl iodide, 60% yield).

Comparative Reactivity of Structural Motifs

Site Reactivity Preferred Reactions
Piperidine amineHighOxidation, Reductive amination
Isoquinoline C-5ModerateCross-coupling, Nucleophilic substitution
3-Chlorobenzyl ClLow (steric hindrance)SNAr under forcing conditions

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine:

Chemical Information

  • Name: this compound
  • Molecular Formula: C21H22ClN3C_{21}H_{22}ClN_3
  • Molecular Weight: 351.9 g/mol
  • IUPAC Name: N-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine
  • InChI: InChI=1S/C21H22ClN3/c22-18-6-1-4-16(12-18)14-25-11-3-7-19(15-25)24-21-8-2-5-17-13-23-10-9-20(17)21/h1-2,4-6,8-10,12-13,19,24H,3,7,11,14-15H2
  • InChIKey: RBWIABZDNXFVEQ-UHFFFAOYSA-N
  • SMILES: C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NC3=CC=CC4=C3C=CN=C4
  • CAS Registry Number: 675133-19-4
  • ChEMBL ID: CHEMBL389254
  • DSSTox Substance ID: DTXSID80439798
  • Wikidata ID: Q82255879

Potential Applications

While the search results do not directly specify applications of this compound, they do provide some context for potential research directions:

  • Drug Combination Studies: Research into drug combinations is being explored as a strategy for new treatments, especially for diseases like Chagas disease and leishmaniasis . This involves identifying drugs that can work together synergistically to improve efficacy and reduce drug resistance .
  • Multitarget Inhibitors: Halogenated coumarin-chalcones have been studied for their inhibitory activities against enzymes like monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) . Some compounds showed reversible inhibition of MAO-B and BChE .

Given the structural information of this compound, it's conceivable that research could explore its potential as an inhibitor of various enzymes or as part of drug combinations for different diseases. However, further studies would be needed to determine its specific applications and efficacy.

Mechanism of Action

The mechanism of action of N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. For example, the compound may inhibit certain enzymes, leading to reduced activity of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine, also known by its CAS number 857531-12-5, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula for this compound is C21H22ClN3C_{21}H_{22}ClN_3. The compound features a piperidine ring substituted with a 3-chlorobenzyl group and an isoquinoline moiety, which contributes to its pharmacological properties.

Antiviral Properties

Research has indicated that compounds structurally similar to this compound exhibit significant antiviral activity. Notably, studies on piperidine-containing compounds have demonstrated potent inhibition against the papain-like protease (PLpro) from SARS-CoV, with IC50 values in the nanomolar range. For instance, derivatives with specific substitutions showed improved binding affinities and selectivity for viral targets over human enzymes .

CompoundTargetIC50 (μM)Remarks
3kPLpro0.15High potency against SARS-CoV
3hPLpro0.58Significant improvement over parent compound

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. In particular, studies have focused on its interaction with dopamine receptors. For example, compounds similar to this compound have been shown to selectively activate the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptors . This selectivity is crucial for developing treatments for neuropsychiatric disorders.

Activity TypeD3R AgonistD2R AgonistD2R Antagonist
This compoundPotentInactiveModerate

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Neuropathic Pain Model : In a mouse model of neuropathic pain induced by sciatic nerve cuffing, related compounds demonstrated significant anti-allodynic effects comparable to established analgesics .
  • Cognitive Enhancement : Research indicates that certain derivatives may enhance cognitive function through modulation of dopaminergic pathways, suggesting potential applications in treating conditions like ADHD or schizophrenia .

Q & A

Basic: What are the key synthetic pathways for preparing N-(1-(3-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a piperidine derivative (e.g., 1-(3-chlorobenzyl)piperidin-3-amine) with an isoquinolin-5-yl precursor. This may involve nucleophilic substitution or amide coupling using reagents like triethylamine in anhydrous solvents (e.g., dichloromethane) .
  • Step 2 : Purification via column chromatography (normal-phase or reverse-phase) with gradients such as 100% dichloromethane to 10% methanol in dichloromethane .
  • Optimization : Reaction temperature (e.g., reflux in acetone) and stoichiometric ratios of intermediates (e.g., aryl piperazines) are critical to minimize byproducts .

Basic: Which analytical techniques confirm the structure and purity of this compound?

  • 1H/13C NMR : Used to verify substituent positions (e.g., aromatic protons at δ 7.0–9.0 ppm for isoquinoline; piperidinyl protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., calculated vs. observed m/z).
  • HPLC : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies evaluate dopamine D3 receptor selectivity?

  • Radioligand Binding Assays : Compete against [3H]spiperone or [3H]raclopride in transfected HEK293 cells expressing human D2/D3 receptors. Measure IC50 values to determine selectivity ratios (D3/D2) .
  • Molecular Docking : Use X-ray crystallography data of D3 receptors (PDB: 3PBL) to model interactions between the chlorobenzyl group and hydrophobic receptor pockets .
  • Functional Assays : cAMP inhibition assays to confirm agonist/antagonist profiles .

Advanced: What methodologies assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Radiolabeling : Incorporate 18F or 11C isotopes for PET imaging (e.g., analogous to [18F]-MK-6240 in NFT detection) to quantify brain uptake .
  • LC-MS/MS : Profile plasma/tissue concentrations after IV/oral administration in rodents. Calculate AUC, t1/2, and BBB permeability (logP optimization for >2.0 enhances penetration) .
  • Microdialysis : Measure unbound compound levels in cerebrospinal fluid (CSF) to confirm CNS availability .

Advanced: How do structural modifications influence TRPV1 receptor antagonism?

  • Calcium Flux Assays : Use TRPV1-transfected CHO cells stimulated with capsaicin. Test inhibition potency (IC50) of derivatives with modified piperidinyl/isoquinolinyl groups .
  • Electrophysiology : Patch-clamp recordings to assess blockade of proton- or heat-activated currents in dorsal root ganglion neurons .
  • Inflammatory Pain Models : Evaluate mechanical hyperalgesia in CFA-induced rats. Compare ED50 values of parent compound vs. analogs with fluorinated or methoxy substituents .

Advanced: What strategies resolve contradictory data in receptor binding vs. functional activity?

  • Orthosteric vs. Allosteric Modulation : Perform Schild analysis to distinguish competitive vs. non-competitive binding. Use β-arrestin recruitment assays (e.g., Tango assay) to detect biased signaling .
  • Metabolite Profiling : Identify active metabolites (via liver microsome incubation) that may contribute to off-target effects .
  • Cryo-EM/XRPD : Resolve compound-receptor complexes to clarify binding modes conflicting with SAR predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.